![B1193775 AEG-41174](/img/no-structure.png)
AEG-41174
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Aplicaciones Científicas De Investigación
Role in Cancer Progression
Astrocyte Elevated Gene-1 (AEG-1), initially identified in astrocytes, has been recognized as a key player in the carcinogenic process across various organs. Its expression is notably elevated in advanced stages of numerous cancers, including breast and liver cancer, and is often linked with poor survival rates. AEG-1's significance extends beyond just being a gene regulated in astrocytes; it actively contributes to cancer progression by regulating multiple critical processes such as proliferation, invasion, metastasis, and gene expression. The protein functions as a single-pass transmembrane entity with multiple nuclear localization signals but lacks defined domains or motifs, making its exact role and localization in cells subjects for further research (Sarkar et al., 2009).
Interaction with NF-κB Pathway
AEG-1 interacts significantly with the nuclear factor kappaB (NF-κB) pathway, a crucial element in cancer pathology. This interaction leads to the activation of NF-κB, resulting in the induction of genes associated with tumor progression and metastasis. Understanding AEG-1's role in activating NF-κB provides valuable insights into the molecular mechanisms underpinning cancer progression and highlights the potential of AEG-1 as a therapeutic target (Emdad et al., 2006).
Implications in Tumor Progression and Metastasis
AEG-1's overexpression has been observed to enhance tumorogenic properties, such as robust proliferation and resistance to chemotherapy, in various cancer cell types. This observation is critical in understanding the molecular basis of tumor progression and metastasis, providing a foundation for developing new therapeutic approaches targeting AEG-1. In particular, studies have shown that knocking down AEG-1 expression in neuroblastoma cells results in reduced proliferation and increased chemo-sensitivity, suggesting its potential as a target for adjuvant therapy (Liu et al., 2009).
Propiedades
Nombre del producto |
AEG-41174 |
---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AEG41174; AEG 41174; AEG-41174 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.